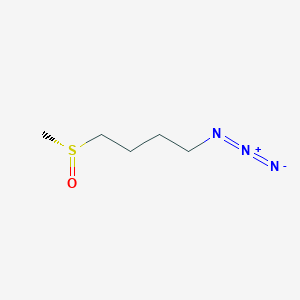
6-Hydroxy Bromantane-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy Bromantane-d5 is a deuterated derivative of 6-Hydroxy Bromantane, a compound known for its psychostimulant and anxiolytic properties. The molecular formula of this compound is C₁₆H₁₅D₅BrNO, and it has a molecular weight of 327.27 g/mol. This compound is primarily used in scientific research, particularly in the fields of pharmacology and toxicology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy Bromantane-d5 involves the introduction of deuterium atoms into the 6-Hydroxy Bromantane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy Bromantane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of amino or hydroxyl-substituted derivatives.
Scientific Research Applications
6-Hydroxy Bromantane-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacology: Studying the pharmacokinetics and pharmacodynamics of deuterated compounds.
Toxicology: Investigating the metabolic pathways and toxicity of bromantane derivatives.
Chemistry: Understanding the reaction mechanisms and kinetics of deuterated compounds.
Biology: Exploring the effects of deuterated compounds on biological systems.
Mechanism of Action
The mechanism of action of 6-Hydroxy Bromantane-d5 is similar to that of its non-deuterated counterpart, 6-Hydroxy Bromantane. It primarily acts on the dopaminergic and serotonergic systems in the brain, leading to increased release and metabolism of dopamine and serotonin. This results in its psychostimulant and anxiolytic effects . The exact molecular targets and pathways involved include dopamine receptors and serotonin transporters .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy Bromantane: The non-deuterated version of 6-Hydroxy Bromantane-d5.
Bromantane: A related compound with similar psychostimulant and anxiolytic properties.
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties, such as increased metabolic stability and altered distribution in the body. This makes it a valuable tool for studying the effects of deuteration on drug metabolism and efficacy .
Properties
CAS No. |
1794941-97-1 |
|---|---|
Molecular Formula |
C₁₆H₁₅D₅BrNO |
Molecular Weight |
327.27 |
Synonyms |
6-[(4-Bromophenyl-d5)amino]tricyclo[3.3.1.13,7]decan-2-ol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)





